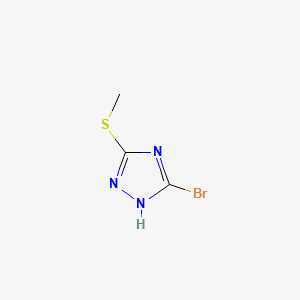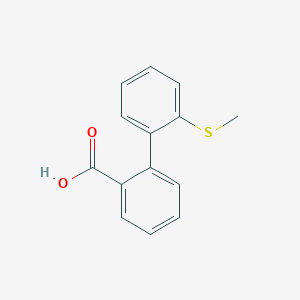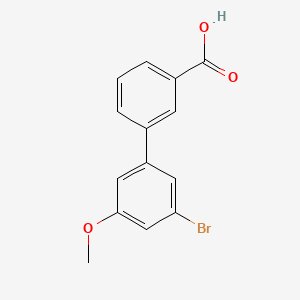
3,5-dibroMothiophene-2-carboxaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibroMothiophene-2-carboxaMide is a chemical compound with the molecular formula C5H3Br2NOS and a molecular weight of 284.96 . It is also known by other names such as 2-Thiophenecarboxamide, 3,5-dibromo- .
Molecular Structure Analysis
The molecular structure of 3,5-dibroMothiophene-2-carboxaMide can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . Further structural analysis can be performed through molecular docking calculations .Physical And Chemical Properties Analysis
3,5-dibroMothiophene-2-carboxaMide has a molecular weight of 284.956 and a density of 2.2±0.1 g/cm3 . The boiling point is 307.3±42.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3,5-Dibromothiophene-2-carboxamide has been explored for its potential in the synthesis of thiophene derivatives. These derivatives are significant due to their inhibitory activity against poly(ADP-ribose)polymerase (PARP), which plays a role in DNA repair mechanisms. This inhibition can potentiate radiotherapy and chemotherapy in cancer treatment. The compound has been used in the synthesis of various thiophenecarboxamides and related compounds (Shinkwin, Whish, & Threadgill, 1999).
Molecular Transformations and Applications
- Research has shown that lithiation of 2,5-dibromothiophene, a closely related compound, followed by silylation, yields derivatives like 3,5-dibromo-2-trimethylsilylthiophene. These transformations are key in further chemical synthesis and have implications for designing novel compounds (Lukevics et al., 2001).
Structural and Spectroscopic Studies
- The structural and spectroscopic characteristics of thiophene derivatives, including those related to 3,5-dibromothiophene-2-carboxamide, have been extensively studied. These studies include crystal structure determination and analysis of molecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Prabhuswamy et al., 2016).
Biomedical Research
- In the context of biomedical research, derivatives of thiophene, including those related to 3,5-dibromothiophene-2-carboxamide, have been synthesized and evaluated for their antitubercular activity. This research provides insights into the potential therapeutic applications of these compounds in treating tuberculosis and other bacterial infections (Amini, Navidpour, & Shafiee, 2008).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3,5-dibroMothiophene-2-carboxaMide are not available, research on thiophene derivatives is ongoing due to their wide range of applications in agrochemical and pharmaceutical fields . The presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry, suggests potential for further functionalization .
Mecanismo De Acción
Target of Action
3,5-dibromothiophene-2-carboxamide is a thiophene-based compound . Thiophene-based compounds have been extensively studied for their exceptional optical and conductive properties . They are primarily used in the synthesis of regioregular polythiophenes, which are used in electronic and optoelectronic applications .
Mode of Action
It is known that thiophene-based compounds interact with their targets through various organometallic polycondensation strategies . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
Biochemical Pathways
The synthesis of regioregular polythiophenes, which are derived from thiophene-based compounds, involves various biochemical pathways . These pathways lead to the production of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The result of the action of 3,5-dibromothiophene-2-carboxamide is the synthesis of regioregular polythiophenes with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . These properties make these materials highly useful in electronic and optoelectronic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3,5-dibromo thiophene-2-carboxamide can be achieved through a four-step process involving bromination, amidation, and deprotection reactions.", "Starting Materials": [ "Thiophene-2-carboxylic acid", "Phosphorus pentabromide", "Dimethylformamide", "Ammonium hydroxide", "Sodium hydroxide", "Hydrogen peroxide", "Methanol" ], "Reaction": [ { "Step 1": "Bromination of Thiophene-2-carboxylic acid", "Reactants": "Thiophene-2-carboxylic acid, Phosphorus pentabromide", "Product": "3,5-dibromo thiophene-2-carboxylic acid" }, { "Step 2": "Amidation of 3,5-dibromo thiophene-2-carboxylic acid", "Reactants": "3,5-dibromo thiophene-2-carboxylic acid, Dimethylformamide, Ammonium hydroxide", "Product": "3,5-dibromo thiophene-2-carboxamide" }, { "Step 3": "Deprotection of 3,5-dibromo thiophene-2-carboxamide", "Reactants": "3,5-dibromo thiophene-2-carboxamide, Sodium hydroxide", "Product": "3,5-dibromo thiophene-2-carboxylic acid" }, { "Step 4": "Bromination of 3,5-dibromo thiophene-2-carboxylic acid", "Reactants": "3,5-dibromo thiophene-2-carboxylic acid, Hydrogen peroxide, Methanol", "Product": "3,5-dibromo thiophene-2-carboxamide" } ] } | |
Número CAS |
111860-06-1 |
Fórmula molecular |
C5H3Br2NOS |
Peso molecular |
284.953 |
Nombre IUPAC |
3,5-dibromothiophene-2-carboxamide |
InChI |
InChI=1S/C5H3Br2NOS/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H2,8,9) |
Clave InChI |
DNTNPJIUEVMHHF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1Br)C(=O)N)Br |
Sinónimos |
3,5-dibroMothiophene-2-carboxaMide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



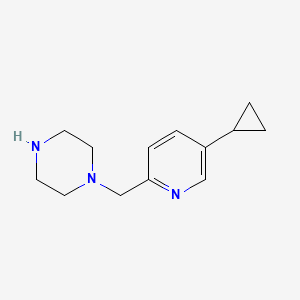
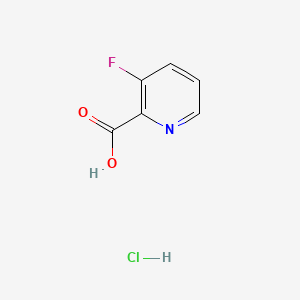
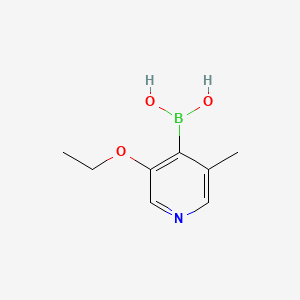

![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)
